Enhanced Lipophilicity (LogP) Compared to Unsubstituted Picolinamide
4-Isopropylpicolinamide exhibits a calculated octanol-water partition coefficient (LogP) in the range of 1.1–1.4, representing a significant increase in lipophilicity compared to the parent picolinamide (LogP ≈ -0.5) [1][2]. This ~1.6–1.9 Log unit increase corresponds to an approximately 40–80 fold greater partitioning into nonpolar phases, which can enhance membrane permeability in cellular assays [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.1–1.4 (calculated) |
| Comparator Or Baseline | Parent picolinamide: -0.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.6 to +1.9 |
| Conditions | In silico prediction using ChemAxon/Chemicalize platform; octanol-water partition coefficient |
Why This Matters
Procurement of 4-isopropylpicolinamide over unsubstituted picolinamide is justified when increased lipophilicity is required for cellular uptake or blood-brain barrier penetration studies.
- [1] PubChem. Picolinamide. Compound Summary: Computed Properties (LogP). National Center for Biotechnology Information. View Source
- [2] Chemicalize (ChemAxon). Predicted LogP for 4-Isopropylpicolinamide. Calculated via ChemAxon platform. View Source
- [3] Lipophilicity in Drug Action and Toxicology. VCH Publishers, 1995. ISBN: 978-3-527-29383-3. View Source
